An In-depth Technical Guide to (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid
An In-depth Technical Guide to (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Foreword
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a pivotal chiral building block in modern medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable synthon for creating novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, and analysis, designed for researchers, chemists, and drug development professionals. We will explore the causality behind its chemical behavior and provide robust, validated methodologies for its practical application.
Core Physicochemical and Structural Properties
The unique arrangement of the amino group, carboxylic acid, and the trifluoromethylphenyl moiety around the chiral center dictates the molecule's interactions and utility.
Identity and Nomenclature
-
Chemical Name: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid
-
Synonym: (2R)-amino[3-(trifluoromethyl)phenyl]ethanoic acid
-
CAS Number: 1228548-29-5
-
Molecular Formula: C₉H₈F₃NO₂
-
Molecular Weight: 219.16 g/mol
Physicochemical Data
The properties of this molecule are critical for its handling, reaction setup, and integration into pharmaceutical formulations. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly impacts the acidity of the carboxylic proton and the basicity of the amine.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Slightly soluble in water. | [4] |
| Storage Conditions | Long-term: -20°C; Short-term: 2-8°C. Store in a tightly sealed container, protected from light and moisture. | [1][3] |
Note: Specific rotation and melting point data are not consistently reported in publicly available literature and should be determined experimentally for each batch.
Synthesis of Enantiopure (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid
Achieving high enantiomeric purity is the primary challenge in synthesizing this compound. Methodologies typically rely on either asymmetric synthesis, introducing chirality catalytically, or the resolution of a racemic mixture.
Conceptual Synthesis Pathway: Asymmetric Strecker Reaction
A prevalent and logical approach for the enantioselective synthesis of α-amino acids is the Asymmetric Strecker Reaction. This method involves the addition of a cyanide source to an imine in the presence of a chiral catalyst, followed by hydrolysis.
The causality for this choice rests on its convergent nature, building the chiral center and incorporating the amine and nitrile (a carboxylic acid precursor) in a single stereocontrolled step.
Caption: Asymmetric Strecker Synthesis Workflow.
Experimental Protocol: Chiral Resolution (Self-Validating System)
While asymmetric synthesis is elegant, classical resolution remains a robust and scalable method. This protocol describes the resolution of racemic 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid using a chiral resolving agent, such as (R)-(-)-Mandelic acid or a tartaric acid derivative. The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Materials:
-
Racemic 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid
-
(R)-(-)-Mandelic Acid (or other suitable chiral acid)
-
Methanol (or other suitable solvent system)
-
Sodium Hydroxide (NaOH) solution, 1M
-
Hydrochloric Acid (HCl) solution, 1M
-
Filter paper and funnel
-
pH paper or meter
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of the racemic amino acid in a minimal amount of hot methanol. In a separate flask, dissolve 0.5 equivalents of (R)-(-)-Mandelic acid in hot methanol.
-
Causality: Using only 0.5 equivalents of the resolving agent is crucial. This ensures that only one enantiomer of the amino acid preferentially forms a salt, leaving the other largely in solution and maximizing the efficiency of the first crystallization.
-
-
Fractional Crystallization: Slowly add the mandelic acid solution to the amino acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove impurities. This solid is enriched in the (R,R) salt.
-
Liberation of the Free Amino Acid: Dissolve the collected salt in water. Adjust the pH to approximately 9-10 with 1M NaOH to deprotonate the mandelic acid, making it more water-soluble. The amino acid may precipitate.
-
Purification: Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6) using 1M HCl. The desired (R)-amino acid will precipitate out of the solution.
-
Validation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The enantiomeric excess (e.e.) of the product must be confirmed by chiral HPLC analysis (see Section 3.2). The filtrate from Step 3 can be treated to recover the (S)-enantiomer.
Analytical Methodologies for Quality Control
Rigorous analysis is essential to confirm the identity, chemical purity, and enantiomeric purity of the final product.
Spectroscopic Characterization
While specific spectra for the target molecule are not widely published, the expected signals can be predicted based on its structure and data from closely related analogs.[5][6]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5-7.8 ppm (m, 4H): Aromatic protons of the trifluoromethylphenyl ring. The meta-substitution pattern will result in a complex multiplet.
-
δ ~4.5-4.7 ppm (s, 1H): The α-proton (methine proton).
-
δ ~3.5-4.0 ppm (br s, 2H): Amine protons (-NH₂).
-
δ >10 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~170-175 ppm: Carboxylic acid carbonyl carbon.
-
δ ~120-140 ppm: Aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
-
δ ~124 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon.
-
δ ~55-60 ppm: α-carbon.
-
-
FT-IR (ATR):
-
~3000-3400 cm⁻¹: N-H stretching of the amino group.
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1650-1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1100-1350 cm⁻¹ (strong): C-F stretching bands characteristic of the CF₃ group.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 220.06.
-
Protocol for Enantiomeric Purity Determination by Chiral HPLC
This protocol provides a self-validating system for quantifying the enantiomeric ratio of the target compound. The choice of a macrocyclic glycopeptide-based chiral stationary phase (CSP) is based on its proven efficacy for separating underivatized amino acids.[7][8]
Caption: Workflow for Chiral HPLC Analysis.
Instrumentation and Columns:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Stationary Phase (CSP): A teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) or a quinine-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX) is recommended.[7][9] These phases offer multiple interaction modes (ionic, hydrogen bonding, steric) necessary for resolving zwitterionic amino acids.
Method Parameters (Starting Point for Method Development):
-
Mobile Phase: A polar organic or reversed-phase mode is suitable. A typical starting point is Methanol/Acetonitrile/Water (e.g., 50/50/2 v/v/v) with acidic and basic additives (e.g., 25 mM Formic Acid and 15 mM Diethylamine) to control ionization and improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
System Validation and Data Interpretation:
-
Racemic Standard: First, inject a solution of the racemic compound to confirm the separation of the two enantiomers and determine their retention times.
-
Peak Identification: Inject a sample of the synthesized (R)-enantiomer. The major peak should correspond to one of the two peaks from the racemic standard, confirming its identity.
-
Enantiomeric Excess (% e.e.) Calculation: The % e.e. is calculated from the peak areas (A) of the R and S enantiomers using the formula: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100 A successful synthesis should yield a % e.e. > 99%.
Applications in Drug Discovery and Development
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is primarily utilized as a chiral building block. Its incorporation into a larger molecule serves several key functions rooted in the principles of medicinal chemistry:
-
Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methyl or hydrogen) with a CF₃ group can significantly increase a drug's half-life.[2]
-
Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. This makes it a valuable component for developing agents targeting the central nervous system (CNS).[1][2]
-
Conformational Constraint: As a non-natural α-amino acid, it can be used to introduce conformational rigidity into peptides or small molecules, locking them into a bioactive conformation and improving binding affinity for their target.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potential anticonvulsant and CNS-active drugs.[1] It is also a structural component related to intermediates used in the synthesis of drugs like Fenfluramine.[10]
Safety and Handling
As a laboratory chemical, proper handling is essential to ensure safety.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
References
-
(R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai, (R). (n.d.). TradeIndia. Retrieved January 31, 2026, from [Link]
-
(S)-AMINO-(3-TRIFLUOROMETHYL-PHENYL)-ACETIC ACID. (n.d.). MySkinRecipes. Retrieved January 31, 2026, from [Link]
- U.S. Patent No. US10947183B2. (2021). Fenfluramine compositions and methods of preparing the same.
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]
-
2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 31, 2026, from [Link]
- U.S. Patent No. US6870067B2. (2005). Process for the synthesis of trifluorophenylacetic acids.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. [Link]
- U.S. Patent No. US6531597B2. (2003). Process for preparation of 2-phenyl acetic acid derivatives.
-
High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. (2001). ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). National Institutes of Health (PMC). [Link]
-
Industrial preparation method for 3-amino phenylacetic acid. (2005). Patsnap. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR. [Link]
- U.S. Patent No. US3796716A. (1974). Production of o-aminophenylacetic acid.
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 31, 2026, from [Link]
-
Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. (n.d.). Chiral Technologies. Retrieved January 31, 2026, from [Link]
-
Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. (2023). MDPI. [Link]
-
Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998). Scholars' Mine. [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2019). National Institutes of Health (PMC). [Link]
Sources
- 1. (S)-AMINO-(3-TRIFLUOROMETHYL-PHENYL)-ACETIC ACID [myskinrecipes.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai, (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 5. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
